1-(Pyridin-3-yl)piperidine-4-carbaldehyde
Description
1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via its nitrogen atom, with a carbaldehyde group at the 4-position of the piperidine ring. This structure combines the aromaticity and basicity of pyridine with the conformational flexibility of piperidine, making it a versatile intermediate in medicinal chemistry and organic synthesis. The aldehyde group at position 4 provides a reactive site for further functionalization, such as condensation reactions or derivatization into amines, hydrazones, or Schiff bases.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8-10H,3-4,6-7H2 |
InChI Key |
PDNDOPWNSTXRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-pyridylboronic acid with 4-piperidone under Suzuki coupling conditions, followed by oxidation to introduce the aldehyde group. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki coupling reactions followed by oxidation using reagents like pyridinium chlorochromate or manganese dioxide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 1-(Pyridin-3-yl)piperidine-4-carboxylic acid | 85–92% | |
| CrO₃ (H₂SO₄) | Same as above | 78–88% |
Mechanism : The aldehyde oxidizes via a two-electron transfer process, forming a geminal diol intermediate before conversion to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, enhancing solubility and enabling further functionalization.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (MeOH, 0°C) | 1-(Pyridin-3-yl)piperidine-4-methanol | 90–95% | |
| LiAlH₄ (THF, reflux) | Same as above | 88–93% |
Key Insight : Sodium borohydride is preferred for selectivity, while LiAlH₄ offers higher yields but requires rigorous anhydrous conditions.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or alcohols.
Condensation with Amines
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| NH₂OH·HCl (EtOH, Δ) | Oxime derivative | Bioactive intermediates | |
| Aniline (AcOH, Δ) | Schiff base | Catalysis/coordination chemistry |
Example : Reaction with hydroxylamine yields oximes used in metal-complex synthesis .
Grignard Reagent Addition
| Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | 1-(Pyridin-3-yl)piperidine-4-(1-hydroxyethyl) | 82% |
Vilsmeier–Haack Formylation
This reaction is used to synthesize the compound itself from precursor amines.
| Starting Material | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1-(Pyridin-3-yl)piperidine | DMF/POCl₃, 60°C | 65–75% |
Mechanism : The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium ion, which attacks the piperidine nitrogen, followed by hydrolysis to yield the aldehyde .
Substitution Reactions
The pyridine and pi
Scientific Research Applications
Pharmaceutical Applications
The compound's structural characteristics make it a valuable candidate for pharmaceutical applications, particularly in the development of novel therapeutics.
Antitumor Activity
Research indicates that compounds containing piperidine rings exhibit significant antitumor properties. For instance, derivatives similar to 1-(Pyridin-3-yl)piperidine-4-carbaldehyde have been studied for their ability to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway. These compounds can serve as potent inhibitors of protein kinases that are often deregulated in various cancers .
Neuroprotective Effects
The pharmacological profile of piperidine derivatives includes neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation .
Antimicrobial Properties
This compound and its derivatives have demonstrated antimicrobial activity against a range of pathogens. This property is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .
Case Studies and Research Findings
Several studies have documented the effectiveness of piperidine derivatives in various therapeutic contexts:
Industrial Applications
Beyond pharmaceuticals, this compound can serve as an important intermediate in organic synthesis. Its ability to undergo further chemical transformations allows it to be utilized in producing agrochemicals and other fine chemicals.
Agrochemicals
The compound can be modified to create pesticides or herbicides due to its biological activity against pests, contributing to sustainable agricultural practices .
Chemical Intermediates
As a versatile building block, it can facilitate the synthesis of more complex molecules used in various industrial applications, including dyes and polymers .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine ring can interact with aromatic residues in enzyme active sites, affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical or biological properties:
Key Observations:
- Aldehyde Reactivity : Unlike 3-pyridinecarbaldehyde , the piperidine ring in this compound may sterically hinder nucleophilic attacks on the aldehyde, altering its reactivity in synthesis.
- Biological Activity : Pyridin-3-yl phosphonates (e.g., compounds 200a–200e) exhibit broad-spectrum antimicrobial activity at low concentrations (10–100 µg/mL) , suggesting that the aldehyde derivative could be functionalized into bioactive analogs.
- Cytotoxicity : Thiosemicarbazides with pyridin-3-yl groups show varying cytotoxicity (CC50: 19.5–917.4 µg/mL) , indicating that substituents on the piperidine ring (e.g., aldehydes vs. thiosemicarbazides) significantly influence toxicity profiles.
Functional Group Impact on Properties
- Aldehyde vs. Carboxylic Acid : Piperidine-4-carboxylic acid derivatives (e.g., ) are less reactive than aldehydes but offer stability for drug formulation.
- Aldehyde vs. Phosphonate Esters : Phosphonates enhance antimicrobial activity but require complex synthesis compared to aldehydes.
- Aldehyde vs. Thiosemicarbazides : Thiosemicarbazides introduce hydrogen-bonding sites, improving target binding but increasing cytotoxicity.
Biological Activity
1-(Pyridin-3-yl)piperidine-4-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyridine group and an aldehyde functional group. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyridine and piperidine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) below 100 μg/mL in some cases . While specific data on this compound is limited, its structural relatives suggest potential antimicrobial efficacy.
Antitumor Activity
The anti-cancer potential of piperidine derivatives has been well-documented. Studies have shown that similar compounds can inhibit tumor growth in vivo. For instance, certain piperidine derivatives demonstrated significant anti-angiogenic effects in chick chorioallantoic membrane (CAM) assays, indicating their ability to inhibit blood vessel formation crucial for tumor growth . Although direct studies on this compound are scarce, its structural analogs suggest that it may possess similar antitumor properties.
Enzyme Inhibition
Enzyme inhibition studies reveal that piperidine derivatives can act as inhibitors of various kinases. For example, some compounds have been identified as selective inhibitors of protein kinase B (Akt), which plays a critical role in cancer cell signaling pathways . The potential for this compound to inhibit similar pathways remains an area for further investigation.
Synthesis and Evaluation
A study involving the synthesis of piperidine derivatives highlighted the importance of functional group positioning on biological activity. Variations in substituents significantly affected the potency and selectivity of the compounds against specific biological targets . Such findings underscore the necessity for systematic evaluation of this compound to elucidate its biological profile.
Comparative Analysis
The following table summarizes the biological activities reported for related piperidine and pyridine derivatives:
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 1-(Pyridin-3-yl)piperidine-4-carbaldehyde to achieve high yields? A: Key parameters include:
- Solvent selection : Dichloromethane (DCM) is commonly used for its inertness in reactions involving piperidine derivatives .
- Reaction time : Extended reaction times (12–24 hours) may improve yield but require monitoring to avoid side reactions.
- Temperature control : Reactions are typically conducted at 0–25°C to prevent thermal decomposition .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating the aldehyde intermediate .
Structural Characterization
Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:
- NMR spectroscopy : ¹H and ¹³C NMR can identify characteristic peaks (e.g., aldehyde proton at δ 9.5–10.0 ppm, pyridyl protons at δ 7.2–8.5 ppm) .
- X-ray crystallography : For unambiguous confirmation, crystal structures resolved via Cambridge Structural Database (CSD) surveys are ideal. Derivatives like (E)-3-(pyridin-4-yl)acrylic acid analogs show similar pyridine-protonation patterns in crystal lattices .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃N₂O: 189.1028) .
Pharmacological Applications
Q: How does the pyridine-piperidine scaffold in this compound influence its interaction with biological targets? A:
- Binding affinity : The pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites, while the piperidine moiety provides conformational flexibility for target engagement .
- Case study : Analogous compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine) act as dopamine receptor ligands, suggesting potential CNS applications .
- Data contradiction : Some derivatives exhibit variable activity due to steric hindrance from the aldehyde group; molecular docking studies are recommended to assess steric compatibility .
Safety and Handling
Q: What are the critical safety protocols for handling this compound in laboratory settings? A:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Emergency measures : For skin/eye contact, rinse immediately with water for 15 minutes. In case of ingestion, administer activated charcoal and seek medical attention .
Advanced Data Analysis
Q: How can researchers resolve contradictions in biological activity data for pyridine-piperidine derivatives? A:
- Statistical methods : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity, aldehyde position) with activity trends .
- Case example : Inconsistent antimicrobial activity in 4-(4-oxo-4H-quinazolin-3-yl)piperidine derivatives was resolved by identifying solvent polarity as a confounding variable .
- Cross-validation : Combine in vitro assays with computational models (e.g., MD simulations) to validate mechanistic hypotheses .
Stability and Storage
Q: What conditions ensure long-term stability of this compound? A:
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group .
- Decomposition risks : Exposure to moisture or light may lead to hydrate formation or dimerization. Regular HPLC analysis is advised for quality control .
Methodological Challenges in Derivative Synthesis
Q: What strategies mitigate challenges in synthesizing N-alkylated derivatives of this compound? A:
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during alkylation. Subsequent acidic cleavage (e.g., HCl/dioxane) restores the free amine .
- Catalytic optimization : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere improve reductive amination efficiency .
- Yield improvement : Microwave-assisted synthesis reduces reaction times and enhances yields for sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
